

Detailed protocol for the synthesis of 4-Methoxy-3-methylbenzaldehyde

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Compound of Interest

Compound Name: 4-Methoxy-3-methylbenzaldehyde

Cat. No.: B1345598

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Synthesis of 4-Methoxy-3-methylbenzaldehyde: A Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of **4-Methoxy-3-methylbenzaldehyde**, a valuable intermediate in the preparation of various organic compounds. The primary method detailed is the Vilsmeier-Haack reaction, a well-established and effective procedure for the formylation of electron-rich aromatic systems.

Reaction Scheme

The synthesis of **4-Methoxy-3-methylbenzaldehyde** is achieved through the formylation of 2-methylanisole. The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, generated *in situ* from phosphoryl chloride (POCl_3) and N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) onto the aromatic ring, primarily at the position para to the activating methoxy group.

Diagram of the overall reaction scheme will be generated using Graphviz.

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting material and the final product.

Compound	Molecular Formula	Molar Mass (g/mol)	Boiling Point (°C)	Density (g/mL)	Refractive Index (n ₂₀ /D)
2-Methylanisole	C ₈ H ₁₀ O	122.17	170-172	0.985	1.517
4-Methoxy-3-methylbenzaldehyde	C ₉ H ₁₀ O ₂	150.17	80-85 (at 1 mmHg)[1][2]	1.025 (at 25 °C)[1][2]	1.569[1]

Experimental Protocol: Vilsmeier-Haack Formylation of 2-Methylanisole

This protocol is a generalized procedure based on standard Vilsmeier-Haack reaction conditions for electron-rich aromatic compounds and may require optimization for specific laboratory settings.

Materials:

- 2-Methylanisole (starting material)
- Phosphoryl chloride (POCl₃)
- N,N-Dimethylformamide (DMF), anhydrous
- Dichloromethane (DCM), anhydrous
- Ice
- Saturated sodium bicarbonate solution (NaHCO₃)
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

- Magnetic stirrer and heating mantle
- Rotary evaporator
- Apparatus for vacuum distillation or column chromatography

Procedure:

Step 1: Preparation of the Vilsmeier Reagent

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3 equivalents).
- Cool the flask to 0 °C in an ice bath.
- Slowly add phosphoryl chloride (POCl₃) (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C during the addition.
- After the addition is complete, allow the mixture to stir at 0 °C for an additional 30-60 minutes. The formation of a solid or viscous Vilsmeier reagent may be observed.

Step 2: Formylation Reaction

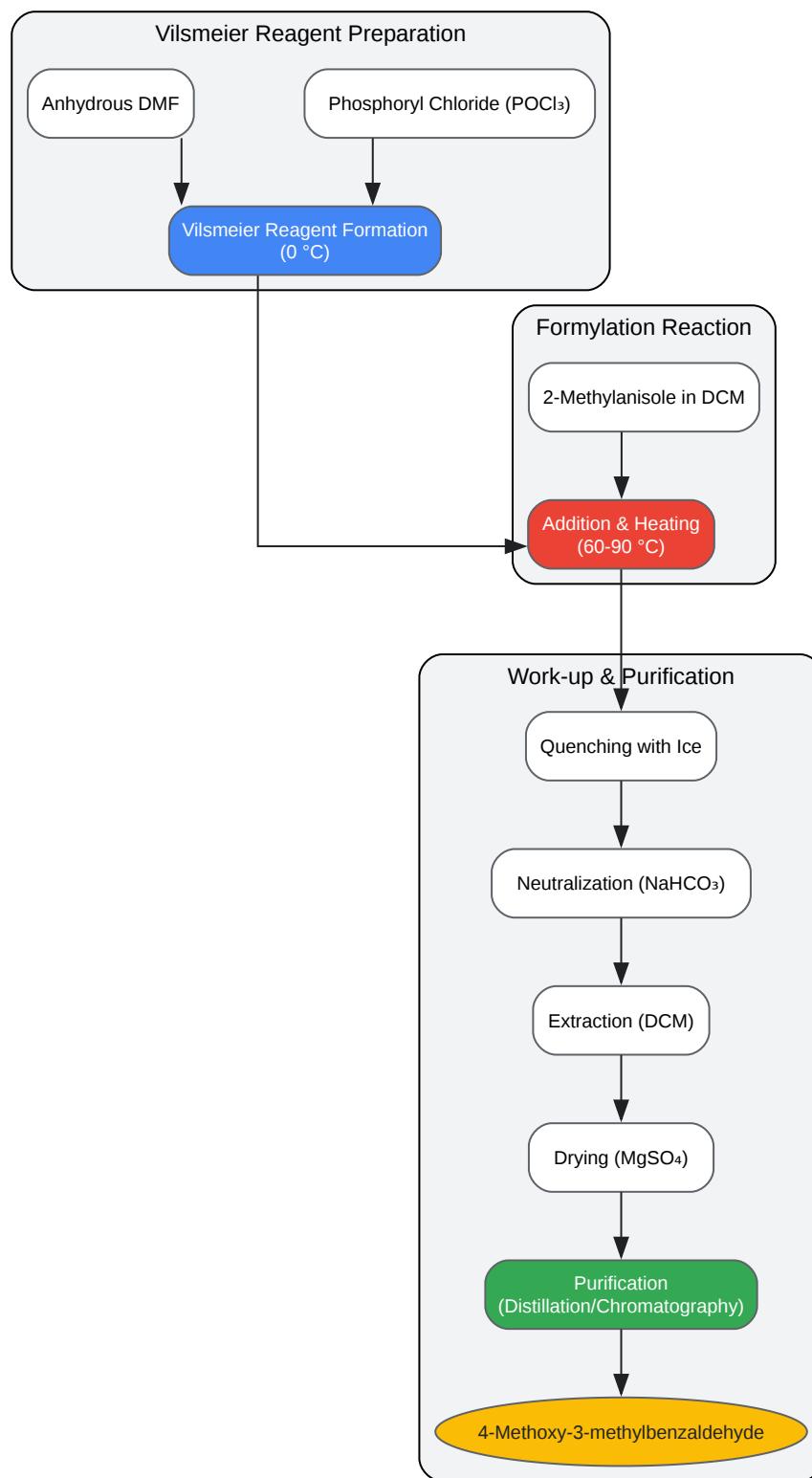
- Dissolve 2-methylanisole (1 equivalent) in a minimal amount of anhydrous dichloromethane (DCM).
- Add the solution of 2-methylanisole dropwise to the prepared Vilsmeier reagent at 0 °C with continuous stirring.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
- Heat the reaction mixture to a temperature between 60-90 °C and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

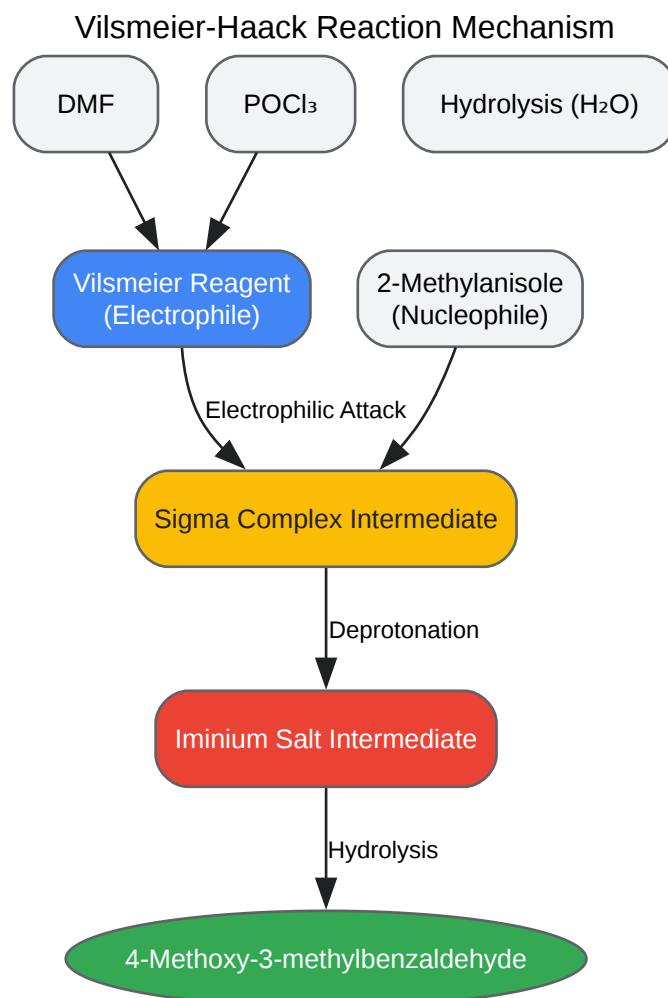
- Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
- Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral to slightly basic.
- Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
- Combine the organic layers and wash sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure **4-Methoxy-3-methylbenzaldehyde**.

Visualizations

Experimental Workflow for the Synthesis of 4-Methoxy-3-methylbenzaldehyde

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Caption: Step-by-step experimental workflow for the synthesis.



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Caption: Key steps in the Vilsmeier-Haack reaction mechanism.

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References

- 1. 4-甲氧基-3-甲基苯甲醛 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4-Methoxy-3-methylbenzaldehyde [chembk.com]

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